(E)-methyl 3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate
Description
Properties
IUPAC Name |
methyl (3E)-3-[methoxy(phenyl)methylidene]-2-oxo-1H-indole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-22-16(11-6-4-3-5-7-11)15-13-9-8-12(18(21)23-2)10-14(13)19-17(15)20/h3-10H,1-2H3,(H,19,20)/b16-15+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUVZENIISJMEHI-FOCLMDBBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=C1C2=C(C=C(C=C2)C(=O)OC)NC1=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/C(=C/1\C2=C(C=C(C=C2)C(=O)OC)NC1=O)/C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001134987 | |
| Record name | Methyl (3E)-2,3-dihydro-3-(methoxyphenylmethylene)-2-oxo-1H-indole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001134987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1168150-46-6 | |
| Record name | Methyl (3E)-2,3-dihydro-3-(methoxyphenylmethylene)-2-oxo-1H-indole-6-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1168150-46-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl (3E)-2,3-dihydro-3-(methoxyphenylmethylene)-2-oxo-1H-indole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001134987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[1-Methoxy-1-phenyl-meth-(E)-ylidene]-2-oxo-2,3-dihydro-1H-indole-6-carboxylic acid methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.759 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | Methyl (3E)-2,3-dihydro-3-(methoxyphenylmethylene)-2-oxo-1H-indole-6-carboxylate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AE8LE53A7K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Step 1: Acylation of Methyl 2-Oxindoline-6-carboxylate
- Reactant: Methyl 2-oxindoline-6-carboxylate (20 g, 105 mmol)
- Reagents: Acetic anhydride (90 mL, 954 mmol)
- Solvent: Xylene (100 mL, 5 vol)
- Conditions:
- The mixture is heated to 130°C and maintained for 5 hours.
- The reaction vessel is equipped with a thermometer, stirrer, and condenser.
- During heating, acetic anhydride reacts with methyl 2-oxindoline-6-carboxylate, forming methyl 1-acetyl-2-oxoindoline-6-carboxylate, which precipitates out as a solid upon cooling.
Step 2: Condensation with Trimethyl Orthobenzoate
- Reagent: Trimethyl orthobenzoate (53.9 mL, 314 mmol)
- Conditions:
- Added during the reaction, maintaining temperature above 110°C.
- The mixture is refluxed for approximately 2 hours, with distillation of volatile by-products (acetic acid, excess reagents) occurring simultaneously.
- The temperature is kept between 110-115°C to facilitate azeotropic removal of acetic acid, which prevents decomposition of the product.
Isolation:
- After completion, the mixture is cooled to room temperature over 5 hours, then further cooled to 0°C.
- The precipitated product, methyl (E)-1-acetyl-3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate, is filtered directly, avoiding further purification steps like recrystallization, leading to high purity and yield (~56%).
Alternative Large-Scale Synthesis Method
This method emphasizes the importance of solvent choice and reaction control for scalability:
- Reactants: Methyl 2-oxindoline-6-carboxylate (20 g, 105 mmol)
- Reagents:
- Acetic anhydride (90 mL)
- Trimethyl orthobenzoate (53.9 mL)
- Solvent: Aromatic hydrocarbons such as xylene or similar high boiling point solvents capable of azeotroping acetic acid.
- Conditions:
- Initial acylation in acetic anhydride at 130°C for 5 hours.
- During the second step, the addition of trimethyl orthobenzoate at high temperature with continuous distillation of acetic acid to prevent decomposition.
- The process benefits from azeotropic removal of acetic acid, which enhances yield and simplifies purification.
Research Findings and Data Summary
| Aspect | Details | References |
|---|---|---|
| Yield of Acetylated Intermediate | Approximately 73% to 94.6% | |
| Yield of Final Product | 56% to 73%; total combined yield ~41% | |
| Reaction Conditions | 120°C to 130°C, 5-8 hours, high boiling aromatic solvents | |
| Key Innovations | Use of azeotropic removal of acetic acid, direct isolation without recrystallization |
Notes on Optimization and Purity
- The introduction of azeotropic solvents such as xylene significantly improves reaction selectivity by removing acetic acid during the process.
- Direct filtration of the precipitated product avoids cumbersome purification steps, making the process suitable for large-scale manufacturing.
- Maintaining precise temperature control during the addition of trimethyl orthobenzoate is crucial to prevent side reactions and decomposition.
Summary of Preparation Strategy
- Initial acylation of methyl 2-oxindoline-6-carboxylate with acetic anhydride in aromatic solvents at elevated temperature.
- Addition of trimethyl orthobenzoate with concurrent azeotropic removal of acetic acid to facilitate enolether formation.
- Direct isolation of the product via filtration, avoiding extensive purification steps.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.
Scientific Research Applications
Anticancer Activity
(E)-Methyl 3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate has been studied for its potential anticancer properties. Research indicates that compounds within this class can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study : In vitro studies have shown that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism involves the modulation of signaling pathways related to cell survival and apoptosis.
Kinase Inhibition
This compound is categorized under kinase inhibitors, which are crucial in cancer therapy due to their role in regulating cell division and survival.
Data Table: Kinase Inhibition Activity
Neuroprotective Effects
Recent studies suggest that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer’s.
Case Study : A study demonstrated that treatment with this compound led to reduced oxidative stress markers in neuronal cells exposed to neurotoxic agents.
Mechanism of Action
The mechanism by which (E)-methyl 3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of (E)-methyl 3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate is highlighted through comparisons with related indoline and oxoindoline derivatives (Table 1).
Table 1: Structural and Functional Comparison of Selected Analogues
Key Observations:
Structural Complexity and Functional Groups: The target compound’s methoxy(phenyl)methylene group distinguishes it from simpler oxoindolines like methyl 2-oxoindoline-6-carboxylate, which lacks this substituent . Compared to Nintedanib’s monoethanesulphonate salt, the target compound lacks the piperazine and ethanesulphonate moieties, reducing molecular weight by ~50% .
Stereochemical Considerations: The (E)-configuration of the methoxy(phenyl)methylene group is crucial for its role as a synthetic intermediate.
Biological and Synthetic Relevance: Unlike antimicrobial quinolinones (e.g., 4-hydroxy-7-methoxyquinolin-2(1H)-one ), the target compound is primarily a pharmaceutical intermediate rather than a therapeutic agent itself. Its synthesis involves condensation reactions typical of indoline derivatives, whereas Nintedanib derivatives require additional steps to introduce piperazine and sulphonate groups .
Biological Activity
(E)-Methyl 3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing on diverse sources to provide a comprehensive overview.
- Molecular Formula : C20H17NO5
- Molecular Weight : 351.35 g/mol
- CAS Number : 1168152-07-5
- Melting Point : 226 - 229°C
- Boiling Point : 547.7±50.0°C
These properties indicate that this compound is a stable organic compound with potential for various applications in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves the reaction of methyl 1-acetyl-2-oxoindoline-6-carboxylate with trimethyl orthobenzoate under controlled conditions. Various methods have been reported, including the use of potassium hydroxide in methanol to facilitate the reaction process, achieving high yields of the desired product .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its ability to inhibit the growth of various cancer cell lines, including:
- MDA-MB-231 (breast cancer) : IC50 values ranging from 2.43 to 7.84 µM.
- HepG2 (liver cancer) : IC50 values between 4.98 and 14.65 µM.
These results suggest that the compound exhibits selective cytotoxicity towards cancer cells while sparing non-cancerous cells .
The mechanism by which this compound exerts its effects appears to involve microtubule destabilization. In cell-free assays, it has shown effective inhibition of microtubule assembly at concentrations around 20 µM, indicating its potential role as a microtubule-destabilizing agent . Furthermore, apoptosis studies revealed that this compound can enhance caspase-3 activity and induce morphological changes in treated cells, confirming its pro-apoptotic effects.
Case Studies and Research Findings
- Study on Microtubule Dynamics :
- Apoptosis Induction Study :
Data Table: Summary of Biological Activity
| Cell Line | IC50 (µM) | Mechanism | Effect on Apoptosis |
|---|---|---|---|
| MDA-MB-231 | 2.43 - 7.84 | Microtubule destabilization | Induces morphological changes; enhances caspase activity |
| HepG2 | 4.98 - 14.65 | Microtubule destabilization | Confirmed pro-apoptotic effects |
Q & A
Q. What protocols ensure reproducibility in synthesizing and testing derivatives of this compound?
- Answer :
- Synthesis : Follow strict anhydrous conditions for condensation reactions.
- Characterization : Use a standardized HPLC method (C18 column, acetonitrile/water mobile phase).
- Biological testing : Include positive controls (e.g., staurosporine for kinase assays) and triplicate experiments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
